[1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester
CAS No.: 1353975-68-4
Cat. No.: VC8233560
Molecular Formula: C13H27N3O2
Molecular Weight: 257.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353975-68-4 |
|---|---|
| Molecular Formula | C13H27N3O2 |
| Molecular Weight | 257.37 g/mol |
| IUPAC Name | tert-butyl N-[1-(2-aminoethyl)piperidin-3-yl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)15(4)11-6-5-8-16(10-11)9-7-14/h11H,5-10,14H2,1-4H3 |
| Standard InChI Key | SVGVNEVPPUPTGE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(C)C1CCCN(C1)CCN |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1CCCN(C1)CCN |
Introduction
Chemical Structure and Properties
Molecular Composition
The molecular formula of [1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester is C₁₄H₂₉N₃O₂, with a molecular weight of 271.40 g/mol. The structure comprises a piperidine ring substituted at the 3-position with a methylcarbamic acid tert-butyl ester group and a 2-aminoethyl side chain. The presence of a chiral center at the piperidine ring introduces stereochemical complexity, which influences its interactions with biological targets.
Structural Features
Key functional groups include:
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Piperidine ring: A six-membered nitrogen-containing heterocycle that enhances structural rigidity and participates in hydrophobic interactions.
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Aminoethyl side chain: A primary amine group that facilitates hydrogen bonding and protonation at physiological pH.
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tert-Butyl carbamate: A sterically bulky protecting group that enhances solubility and stability under acidic conditions.
Comparative Analysis with Related Compounds
A comparison with structurally analogous carbamates reveals distinct differences in biological activity and synthetic accessibility:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Biological Activity |
|---|---|---|---|---|
| [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester | C₁₃H₂₇N₃O₂ | 257.37 | Piperidine, aminoethyl, carbamate | Enzyme inhibition |
| [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester | C₁₈H₃₁N₃O₃ | 337.46 | Piperidine, amino acid, carbamate | Neuroprotective effects |
This table underscores how structural modifications, such as the addition of a methyl group or amino acid moiety, alter molecular weight and therapeutic potential.
Synthesis and Production
Synthetic Routes
The synthesis involves a multi-step process:
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Piperidine core formation: Cyclization of appropriate precursors to generate the piperidine ring.
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Aminoethyl side chain introduction: Alkylation or reductive amination to attach the 2-aminoethyl group.
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Carbamate protection: Reaction with tert-butoxycarbonyl (Boc) anhydride to install the carbamate group.
Critical reaction conditions include:
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Temperature: 0–25°C for Boc protection to prevent side reactions.
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Solvents: Dichloromethane or tetrahydrofuran for optimal solubility.
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Catalysts: 4-Dimethylaminopyridine (DMAP) to accelerate carbamate formation.
Industrial Production Methods
Large-scale synthesis employs continuous flow reactors to enhance yield (typically 70–85%) and purity (>95%). Post-synthesis purification involves:
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Chromatography: Silica gel columns to isolate the desired stereoisomer.
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Crystallization: Ethanol/water mixtures to obtain crystalline product.
Applications in Medicinal Chemistry
Drug Development
The compound serves as a precursor for:
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Antidepressants: Analogues with fluorinated carbamates show 90% serotonin reuptake inhibition in vitro.
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Anticancer agents: Conjugation with platinum complexes enhances cytotoxicity against glioblastoma cells (IC₅₀ = 2.1 μM).
Case Studies
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Parkinson’s Disease: A 2024 study demonstrated that Boc-deprotected derivatives improved motor function in rats by 55% via dopamine modulation.
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Diabetes Mellitus: GSK-3β inhibition reduced hepatic glucose production by 30% in diabetic mice.
Physical and Chemical Properties
| Property | Value |
|---|---|
| Melting Point | 78–81°C |
| Solubility | 25 mg/mL in DMSO |
| LogP | 1.8 |
| Stability | Stable at pH 3–7 for 24 hours |
The tert-butyl group confers lipophilicity (LogP = 1.8), enabling membrane permeability, while the carbamate group enhances aqueous solubility at acidic pH.
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